An In-depth Technical Guide to 2-(Benzyloxy)-4-chloro-1-nitrobenzene
An In-depth Technical Guide to 2-(Benzyloxy)-4-chloro-1-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-4-chloro-1-nitrobenzene, a key intermediate in organic synthesis. It covers the compound's fundamental properties, detailed synthesis and reaction protocols, spectroscopic characterization, and essential safety information, designed to support advanced research and development applications.
Compound Identification and Physicochemical Properties
2-(Benzyloxy)-4-chloro-1-nitrobenzene, also known by its synonyms 1-(Benzyloxy)-2-chloro-4-nitrobenzene and 4-Benzyloxy-3-chloronitrobenzene, is a substituted aromatic ether. Its structure incorporates a benzyl protecting group, a chloro substituent, and a nitro group, making it a versatile precursor for a variety of more complex molecules, particularly in the synthesis of pharmaceutical and agrochemical compounds.
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀ClNO₃ | [1] |
| Molecular Weight | 263.68 g/mol | [1] |
| CAS Number | 50508-54-8 | [1] |
| Appearance | Pale yellow solid (predicted) | [2] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 2-8 °C, in a dry, well-ventilated place | [1][3][4] |
A 2D representation of the chemical structure is provided below to illustrate the connectivity of the atoms.
Caption: 2D structure of 2-(Benzyloxy)-4-chloro-1-nitrobenzene.
Synthesis Protocol: Williamson Ether Synthesis
The most common and efficient method for preparing 2-(Benzyloxy)-4-chloro-1-nitrobenzene is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an activated aromatic ring by an alkoxide. In this case, 4-chloro-2-nitrophenol is deprotonated by a base to form the phenoxide, which then attacks benzyl chloride (or bromide) to form the desired ether.
The overall reaction scheme is as follows:
Caption: Williamson ether synthesis workflow.
Step-by-Step Methodology
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Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, approx. 5-10 mL per gram of phenol).
-
Causality Insight: DMF is an excellent polar aprotic solvent for this SₙAr reaction, as it effectively solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity. K₂CO₃ is a cost-effective base, strong enough to deprotonate the phenol but mild enough to prevent side reactions.
-
-
Addition of Benzylating Agent: Add benzyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v).
-
Self-Validation System: The disappearance of the starting phenol spot (which is typically more polar) and the appearance of a new, less polar product spot on the TLC plate confirms the reaction is proceeding. A co-spot of the starting material and the reaction mixture can be used for definitive identification.
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-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from ethanol or isopropanol to yield a pale yellow crystalline solid.
-
Confirmation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS) as described in the following section.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
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δ ~5.2-5.3 ppm (s, 2H): Benzylic protons (-O-CH₂-Ph).
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δ ~7.3-7.5 ppm (m, 5H): Protons of the benzyl ring.
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δ ~7.0-8.2 ppm (m, 3H): Protons on the substituted nitrobenzene ring. The exact shifts and coupling patterns will depend on the specific substitution pattern.
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-
¹³C NMR (100 MHz, CDCl₃):
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δ ~71-72 ppm: Benzylic carbon (-O-CH₂-Ph).
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δ ~110-155 ppm: Aromatic carbons. Specific assignments require more detailed analysis, but the carbon bearing the nitro group will be significantly deshielded.
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Infrared (IR) Spectroscopy
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~1520-1530 cm⁻¹ and ~1340-1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. These are characteristic and strong indicators of the presence of the nitro functional group.
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~1250-1280 cm⁻¹: Ar-O-C (ether) stretching vibration.
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~3030-3100 cm⁻¹: Aromatic C-H stretching.
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~700-850 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z 263 and 265 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a compound containing one chlorine atom.
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Major Fragments:
-
m/z 91: Tropylium cation ([C₇H₇]⁺), a very common and stable fragment from the benzyl group.
-
Loss of NO₂ (46 Da) or the entire nitro group from the molecular ion.
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Chemical Reactivity and Applications: Reduction to Aniline
A primary application of nitroaromatic compounds in synthetic chemistry is their reduction to the corresponding anilines. These anilines are crucial building blocks for dyes, polymers, and, most importantly, pharmaceuticals. The reduction of 4-benzyloxy-3-chloronitrobenzene is a key step in accessing the valuable intermediate 4-benzyloxy-3-chloroaniline.[6]
The process can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media. A reliable and scalable method involves the use of stannous chloride (SnCl₂) dihydrate.[6]
Caption: Reduction of the nitro group to an aniline.
Step-by-Step Reduction Protocol
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Setup: In a round-bottom flask, dissolve 2-(Benzyloxy)-4-chloro-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution.
-
Expertise & Experience: SnCl₂ is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups. The reaction proceeds under mild conditions, which is crucial for preserving the benzyl ether and chloro functionalities, which could be susceptible to cleavage or reduction under more aggressive conditions (e.g., high-pressure hydrogenation with certain catalysts).
-
-
Reaction: Heat the mixture to reflux (around 80 °C for ethanol) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic tin salts.
-
Trustworthiness: This step is critical. The resulting tin hydroxides will precipitate. The pH should be adjusted to be basic (pH > 8) to ensure the aniline product is in its free base form and to fully precipitate the tin salts.
-
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aniline can be purified by column chromatography on silica gel or by recrystallization.
Safety and Handling
As a Senior Application Scientist, it is imperative to handle all chemicals with the utmost care, grounded in a thorough understanding of their potential hazards.
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General Hazards: While a specific safety data sheet (SDS) for 2-(Benzyloxy)-4-chloro-1-nitrobenzene is not widely available, its hazards can be inferred from its functional groups. Chlorinated and nitrated aromatic compounds are often toxic and should be handled with caution.[3]
-
Precautionary Measures:
-
Always work in a well-ventilated chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[7]
-
Avoid inhalation of dust and contact with skin and eyes.[4][7]
-
In case of contact, immediately flush the affected area with plenty of water.[7]
-
Store the compound in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[3][4]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
References
-
SAFETY DATA SHEET - 1-Chloro-4-nitrobenzene - Alfa Aesar. [Link]
-
MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% (PNCB) - Oxford Lab Fine Chem. [Link]
-
2-(Benzyloxy)-4-fluoro-1-nitrobenzene | C13H10FNO3 - PubChem. [Link]
-
2-(Benzyloxy)-1-chloro-4-nitrobenzene - Exposure - US EPA. [Link]
-
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline - Semantic Scholar. [Link]
-
2-Chloro-1-(3-fluoro-benz-yloxy)-4-nitro-benzene - PubMed. [Link]
-
2-Butyl-4-chloro-1-nitrobenzene | C10H12ClNO2 - PubChem. [Link]
-
4-Nitrochlorobenzene - Wikipedia. [Link]
-
m-CHLORONITROBENZENE - Organic Syntheses. [Link]
-
2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene - ResearchGate. [Link]
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